2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane

Description

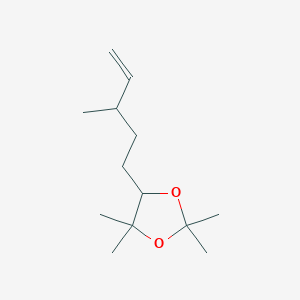

2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane (MyrDOL) is a protected di-hydroxyfunctional diene monomer derived from β-myrcene, a renewable terpene . Developed for applications in polymer chemistry, MyrDOL serves as a precursor for functional polydienes via anionic polymerization. Its structure features a 1,3-dioxolane core with tetramethyl substituents at the 2 and 4 positions, and a 3-methylpent-4-en-1-yl group at position 3. The dioxolane ring provides steric protection for hydroxyl groups, enhancing stability during polymerization . MyrDOL’s unsaturated side chain enables post-polymerization modifications, making it valuable for synthesizing tailored polymeric materials.

Properties

IUPAC Name |

2,2,4,4-tetramethyl-5-(3-methylpent-4-enyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-7-10(2)8-9-11-12(3,4)15-13(5,6)14-11/h7,10-11H,1,8-9H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINVOSHMYMFFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(OC(O1)(C)C)(C)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane-5-methanol with 3-methylpent-4-en-1-ol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane serves as a valuable reagent in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be used as an intermediate in the synthesis of more complex organic molecules. For instance, it can be oxidized to yield ketones or aldehydes and reduced to produce alcohols or alkanes.

Pharmacological Investigations

Research into the pharmacological properties of this compound is ongoing. Its structural characteristics suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents. Preliminary studies indicate that dioxolanes may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in coatings, adhesives, and sealants due to its stability and reactivity .

Case Study 1: Synthesis of Dioxolane Derivatives

A study demonstrated the synthesis of various dioxolane derivatives using this compound as a starting material. The derivatives exhibited enhanced solubility and reactivity compared to traditional dioxolanes, making them suitable for applications in drug formulation and delivery systems.

Case Study 2: Pharmacological Potential

In another investigation focused on the pharmacological potential of dioxolanes, researchers found that compounds similar to this compound displayed significant anti-inflammatory activity in vitro. This suggests that further studies could lead to the development of new anti-inflammatory drugs based on this compound's structure.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Key Compounds:

Reactivity and Stability:

- MyrDOL : The unsaturated side chain undergoes polymerization, while the dioxolane ring remains intact under anionic conditions .

- Phenyl-substituted analogs : Exhibit lower reactivity in polymerization due to aromatic stabilization but are stable under acidic/basic conditions .

- Halogenated derivatives (e.g., 3-chloropropyl) : Higher electrophilicity enables cross-coupling reactions but may suffer from hydrolytic instability .

Commercial Availability and Challenges

- By contrast, simpler derivatives like 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane are more accessible, with established safety protocols (e.g., CAS 1831-57-8) .

Key Research Findings and Trends

Functional Group Compatibility : Bulky substituents (e.g., tetramethyl groups) enhance thermal stability but reduce solubility in polar solvents .

Polymerization Efficiency : MyrDOL’s unsaturated side chain enables >90% conversion in anionic polymerization, outperforming saturated analogs .

Synthetic Flexibility : Halogenated dioxolanes (e.g., bromoethyl derivatives) are versatile intermediates for nucleophilic substitutions but require careful handling .

Biological Activity

2,2,4,4-Tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane is an organic compound classified as a dioxolane. Its unique structure features multiple methyl groups and a pentenyl side chain, contributing to its potential biological activity. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications.

- IUPAC Name: 2,2,4,4-tetramethyl-5-(3-methylpent-4-enyl)-1,3-dioxolane

- Molecular Formula: C13H24O2

- Molecular Weight: 212.33 g/mol

- Boiling Point: Approximately 238.6 °C (predicted)

- Density: 0.860 g/cm³ (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structural features allow it to participate in biochemical pathways that may influence cellular processes.

Antimicrobial Properties

Research indicates that dioxolanes exhibit significant antibacterial and antifungal activities. A study focusing on similar dioxolanes demonstrated that many compounds within this class showed promising results against a range of pathogens:

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Compound 1 | MIC: 625–1250 µg/mL against S. aureus | Active against C. albicans |

| Compound 2 | Significant activity against S. epidermidis | Active against C. albicans |

| Compound 3 | No activity against Gram-negative bacteria | Not tested |

| Compound 4 | Perfect activity against P. aeruginosa (MIC: 625 µg/mL) | Active against C. albicans |

The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as effective agents in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological properties of dioxolanes:

- Antibacterial Study : A series of new 1,3-dioxolanes were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that most compounds exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some achieving low MIC values .

- Antifungal Activity : The same study revealed that all tested dioxolanes demonstrated antifungal properties against Candida albicans, highlighting their potential in treating fungal infections .

- Pharmacological Potential : Investigations into the pharmacological applications of dioxolanes have shown their potential as intermediates in drug synthesis, particularly for compounds targeting infectious diseases .

Q & A

Q. What are the established synthetic routes for 2,2,4,4-tetramethyl-5-(3-methylpent-4-en-1-yl)-1,3-dioxolane, and what catalytic systems are optimal for its preparation?

The compound is synthesized via acid-catalyzed transacetalization or cyclization reactions. For example, pinacol acetals can be prepared using protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) to facilitate the formation of the dioxolane ring. Key intermediates like 3-methylpent-4-en-1-yl derivatives require allylic alcohol precursors, which undergo condensation with diols under controlled dehydration conditions . Optimizing reaction temperature (60–100°C) and solvent polarity (e.g., dichloromethane or toluene) improves yield (reported 60–85%) and minimizes side reactions like oligomerization .

Q. How can the stereochemical configuration and purity of this dioxolane derivative be validated?

- NMR Analysis : ¹H and ¹³C NMR are critical for confirming the regio- and stereochemistry of the substituents. For example, the geminal dimethyl groups at C2 and C4 exhibit characteristic singlet peaks in ¹H NMR (δ 1.2–1.4 ppm), while the enyl group shows coupling patterns (e.g., J = 10–12 Hz for trans-configuration) .

- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., ZORBAX SB-C18) resolves enantiomeric impurities, especially if chiral centers exist .

- X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.06) provide definitive structural confirmation, as demonstrated for related dioxolanes .

Q. What are the key physicochemical properties (e.g., logP, stability) relevant to handling and storage?

- Hydrophobicity : The compound’s logP (estimated 3.1–3.5 via XLogP3) suggests moderate solubility in organic solvents (e.g., THF, ethyl acetate) and limited aqueous solubility .

- Stability : Susceptible to hydrolysis under acidic or basic conditions due to the dioxolane ring. Store in anhydrous environments at –20°C to prevent degradation. Thermal stability tests (TGA/DSC) indicate decomposition above 200°C .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., ring-opening vs. isomerization) impact the synthesis of this compound, and how can selectivity be controlled?

Competing pathways arise from the lability of the dioxolane ring and the allylic double bond. For instance:

- Ring-opening : Protic solvents (e.g., MeOH) or excess acid catalysts can hydrolyze the dioxolane to yield diketones.

- Isomerization : The 3-methylpent-4-en-1-yl group may undergo [1,3]-sigmatropic shifts under heat, altering substituent positions. Mitigation : Use aprotic solvents, low temperatures, and stoichiometric acid catalysts. Kinetic studies (e.g., in situ IR monitoring) help identify optimal reaction windows .

Q. How does this compound perform as a monomer in polymer synthesis, and what are its structure-property relationships?

The dioxolane ring and allyl group enable unique polymerization behaviors:

- Radical Polymerization : The enyl group participates in chain-transfer reactions, yielding low-D polymers (Đ = 1.2–1.5) with Tg ≈ 80–100°C .

- Ring-Opening Metathesis (ROMP) : Grubbs catalysts convert the dioxolane into polyether-alkenylene copolymers with tunable crystallinity .

Q. What strategies resolve contradictions in reported catalytic efficiencies for dioxolane functionalization?

Discrepancies in catalytic yields (e.g., 40–90% for hydroxylation) often stem from:

- Substituent Steric Effects : Bulkier groups hinder catalyst access.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may deactivate Lewis acids. Resolution : Systematic DOE (Design of Experiments) evaluating catalyst loading, solvent, and temperature identifies robust conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.